Acetylcholinesterase (AChE) Inhibition: Activity Profile of 3-Nitro-2-(pyrrolidin-3-ylthio)pyridine
The compound demonstrates measurable inhibition of human acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission, with an IC50 value of 65 µM [1]. This is in contrast to more potent AChE inhibitors, such as the clinical drug donepezil (IC50 ~ 5.7 nM), but the moderate potency is characteristic of a research tool for investigating alternative binding modes or for use in orthogonal assays [2]. The data provides a quantitative benchmark for researchers requiring a compound with a specific, non-nanomolar activity window.
| Evidence Dimension | Inhibition of Human Acetylcholinesterase (AChE) |
|---|---|
| Target Compound Data | IC50 = 65,000 nM |
| Comparator Or Baseline | Donepezil (a clinically approved AChE inhibitor): IC50 = 5.7 nM [2] |
| Quantified Difference | The target compound is approximately 11,400-fold less potent than donepezil. |
| Conditions | Inhibition of human erythrocyte AChE, incubated for 12 mins before addition of acetylthiocholine iodide substrate, measured by spectrophotometric analysis. |
Why This Matters
This quantitative profile is essential for researchers who require a moderate-affinity AChE inhibitor for mechanistic studies, where potent inhibition would confound experimental outcomes.
- [1] BindingDB. BDBM50358311 (CHEMBL1922540). Affinity Data: IC50 for human Acetylcholinesterase. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50358311 View Source
- [2] Sugimoto H, Iimura Y, Yamanishi Y, Yamatsu K. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. 1995;38(24):4821-4829. View Source
